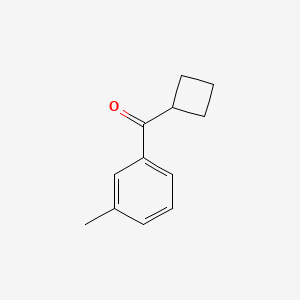

Cyclobutyl 3-methylphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclobutyl 3-methylphenyl ketone is an organic compound with the molecular formula C12H14O. It is a ketone characterized by a cyclobutyl group attached to a 3-methylphenyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclobutyl 3-methylphenyl ketone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclobutyl 3-methylphenyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxid

Activité Biologique

Cyclobutyl 3-methylphenyl ketone (CBM) is an organic compound characterized by a cyclobutyl ring and a 3-methylphenyl group attached to a carbonyl functional group. Its molecular formula is C₁₁H₁₂O, with a molecular weight of approximately 186.24 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and pharmacological research. This article provides a comprehensive overview of the biological activity of CBM, including its synthesis, pharmacological properties, and potential applications.

CBM can be synthesized through several methods, including:

- Suzuki–Miyaura Coupling Reactions : This method allows for the formation of high-purity products with significant functional group tolerance, enabling the synthesis of diverse organic molecules.

- Lewis Acid-Catalyzed Reactions : Mechanistic studies have shown that distinct reaction pathways can originate from different activation modes when using Lewis acids with bicyclo-1,1-0-butanes .

The compound typically appears as a colorless to yellow liquid with a boiling point of 114-118 °C at 7 mm Hg and a density of 1.05 g/mL at 25 °C.

Pharmacological Evaluation

Recent studies have explored the pharmacological potential of CBM, particularly its inhibitory effects on various biological targets:

- Inhibition of COX Enzymes : Research indicates that compounds similar to CBM may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Inhibition of these enzymes has implications for treating inflammatory and neurodegenerative disorders .

- Antimicrobial Activity : A study on derivatives of benzofuran containing cyclobutyl structures demonstrated antimicrobial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting that CBM or its derivatives could have therapeutic applications in combating bacterial infections .

Case Studies and Research Findings

- Dual Inhibitory Activity : A derivative related to CBM exhibited dual inhibitory activity towards c-Met and carbonic anhydrase isoforms, showcasing the potential for developing multifaceted therapeutic agents .

- Environmental Impact : Preliminary studies suggest that compounds with cyclobutyl groups, including CBM, may have reduced environmental persistence compared to traditional solvents. This aspect highlights the compound's potential as a greener alternative in various applications.

- Biodegradability : Research has been conducted on the biodegradability of CBM, indicating its potential as a green solvent with favorable environmental properties.

Biological Activity Summary Table

Applications De Recherche Scientifique

Organic Synthesis

Cyclobutyl 3-methylphenyl ketone serves as a versatile building block in organic synthesis. Its ability to undergo various transformations enables the creation of complex molecules:

- Rearrangement Reactions : The compound can participate in rearrangement reactions, leading to the formation of new carbon skeletons. For instance, studies have shown that cyclobutyl methyl ketone can undergo ring expansions to yield cyclopentane derivatives, which are useful in synthesizing biologically active compounds .

- Cross-Coupling Reactions : this compound can be utilized in cross-coupling reactions, where it acts as a coupling partner with various nucleophiles. This application is particularly relevant in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural similarity to bioactive compounds:

- Bioisosterism : The compound's structure can be modified to enhance pharmacological properties while maintaining similar biological activity. This approach is crucial in drug design, where subtle changes can lead to significant improvements in efficacy and selectivity against target proteins .

- Antimicrobial Studies : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Environmental Science

This compound has been studied for its environmental implications:

- Oxidation Mechanisms : The compound can serve as a model for understanding oxidation processes in atmospheric chemistry. For example, studies on the oxidation of related compounds have provided insights into secondary organic aerosol formation from biogenic precursors like α-pinene . Understanding these mechanisms is vital for assessing the environmental impact of volatile organic compounds.

Comparative Analysis with Related Compounds

To highlight the unique applications and properties of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structural Features | Applications |

|---|---|---|

| Cyclobutyl methyl ketone | Similar cyclobutane structure | Model compound for oxidation studies |

| Cyclobutyl phenyl ketone | Contains a phenyl group | Used in thermal reaction studies |

| Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone | Methoxy group at para position | Potentially useful in drug design |

| Cyclobutyl 2-(3-hydroxyphenyl)ethyl ketone | Hydroxy group instead of methoxy | Investigated for biological activity |

This table illustrates how variations in structure can lead to different chemical behaviors and applications across various fields.

Propriétés

IUPAC Name |

cyclobutyl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10/h2,4,7-8,10H,3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLEUIZSLSCMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642513 |

Source

|

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-40-4 |

Source

|

| Record name | Cyclobutyl(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.